3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid features a dichlorophenyl group at the 3-position and a carboxylic acid group at the 5-position of the thiazole ring, which imparts unique chemical and biological properties to this compound. Its molecular formula is , with a molecular weight of approximately 239.68 g/mol .
The synthesis of 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid typically involves several steps:
A common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with a thioamide in the presence of a suitable base to form the thiazole ring. Subsequent carboxylation can be performed using carbon dioxide under high pressure conditions or through other nucleophilic substitution methods .
The molecular structure of 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid includes:
The compound participates in various chemical reactions typical for thiazole derivatives:
The presence of chlorine atoms enhances electrophilicity, making the compound reactive towards nucleophiles, which can facilitate further functionalization in synthetic chemistry.
The mechanism of action for 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid is primarily explored in biological contexts where it exhibits antimicrobial and anticancer activities. The proposed mechanisms include:
Research indicates that this compound has shown promising results in preliminary biological assays against various cancer cell lines and microorganisms .
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the compound's purity and structural integrity .
3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid finds applications across various fields:
Through ongoing research, this compound continues to attract interest for its diverse applications in chemistry and biology.
Thiazole, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and presence in clinically approved therapeutics. This aromatic system satisfies Hückel's rule for aromaticity, with its delocalized π-electrons enabling diverse donor-acceptor interactions and nucleophilic reactions that enhance binding to biological targets [5]. The molecular architecture of 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid (Molecular Formula: C₁₀H₅Cl₂NO₂S; SMILES: C1=CC(=C(C=C1C2=NSC(=C2)C(=O)O)Cl)Cl; InChIKey: QTLIDVLLXZMPJE-UHFFFAOYSA-N) exemplifies strategic functionalization of the thiazole core [1]. The compound integrates three pharmacophoric elements: 1) the electron-rich thiazole nucleus, 2) a lipophilic 3,4-dichlorophenyl substituent, and 3) an ionizable carboxylic acid group. This triad enables synergistic target engagement, positioning the molecule as a promising candidate for multi-target therapeutic development.
Thiazole derivatives demonstrate exceptional adaptability in interacting with enzymatic targets and cellular receptors, driving their extensive application in oncology, antimicrobial therapy, and central nervous system disorders. Approximately 75% of FDA-approved small-molecule drugs incorporate nitrogen-containing heterocycles, with thiazole featuring prominently in clinical agents like dasatinib (tyrosine kinase inhibitor), febuxostat (xanthine oxidase inhibitor), and abafungin (antifungal) [5]. The scaffold's bioisosteric equivalence to pyridine and phenyl rings facilitates rational drug design while optimizing pharmacokinetic properties.
Recent innovations highlight thiazole's capacity for multi-target inhibition. Hybrid derivatives incorporating coumarin or benzofuran moieties (e.g., compounds 11d and 11f) exhibit dual inhibition of EGFR/VEGFR-2 kinases, with GI₅₀ values of 30 nM and 27 nM, respectively, surpassing erlotinib (GI₅₀ = 33 nM) in antiproliferative activity against cancer cell lines [3]. Simultaneously, these derivatives demonstrate potent DNA gyrase inhibition (IC₅₀ = 182–197 nM vs. novobiocin's 170 nM), disrupting bacterial replication through ATP-competitive binding [3]. This dual-targeting capability stems from:
Table 1: Bioactivity Profiles of Advanced Thiazole Derivatives
Compound | Target | Activity | Therapeutic Application |
---|---|---|---|
Dasatinib | BCR-Abl/Src kinases | IC₅₀ = 0.6 nM | Chronic myeloid leukemia [5] |
11f (Benzofuran-thiazole) | EGFR/VEGFR-2 | GI₅₀ = 27 nM | Antiproliferative [3] |
11e | DNA gyrase | IC₅₀ = 190 nM | Antibacterial [3] |
Thiazole-4-carboxylates | Acetylcholinesterase | IC₅₀ = 9.56 μM | Alzheimer's disease [6] |
Antimicrobial optimization studies reveal that 4-(pyridin-4-yl)thiazole-2-thiol derivatives achieve broad-spectrum activity through membrane disruption and enzyme inhibition. Molecular docking confirms hydrogen bonding between the thiazole sulfur and catalytic residues of microbial enzymes [8].
The 3,4-dichlorophenyl moiety serves as a strategic bioactivity enhancer through three primary mechanisms:
Structure-activity relationship (SAR) studies in anti-Cryptosporidium agents demonstrate that 3,4-dichlorophenyl-containing triazolopyridazines (e.g., SLU-2633) achieve submicromolar potency (EC₅₀ = 0.17 μM), while unsubstituted phenyl analogs show >40-fold reduced activity [9]. This enhancement derives from chlorine's ability to:
Table 2: Impact of Aryl Substituents on Antiparasitic Potency
Aryl Group | Compound | C. parvum EC₅₀ (μM) | Activity Change |
---|---|---|---|
3,4-Dichlorophenyl | SLU-2633 | 0.17 | Reference |
Phenyl | 6a | ≥20 | >100-fold decrease |
4-Fluorophenyl | Analog | 5.8 | 34-fold decrease |
3-Trifluoromethylphenyl | 14l | 6.1 | 36-fold decrease [9] |
The dichlorophenyl-thiazole conjugation also demonstrates orthogonality in biological systems—while enhancing antimicrobial and antiparasitic activities, it minimizes hERG channel inhibition (cardiotoxicity risk) through reduced basicity [9].
The carboxylic acid group at the thiazole C5 position introduces critical polarity modulation and target engagement capabilities. This functionality:
In acetylcholinesterase (AChE) inhibitors, thiazole-4-carboxylic acid derivatives exhibit IC₅₀ values of 9.56–10.45 μM, rivaling galantamine (IC₅₀ = 10.34 μM) through dual binding site interactions [6]. Molecular dynamics simulations confirm that the carboxylate anion forms salt bridges with conserved arginine residues (Arg296) in the catalytic anionic site (CAS), while the thiazole core engages π-π stacking with Trp86.
Anticancer applications leverage the carboxylic acid's metal-chelating capacity. Thiazole-thiadiazole carboxamides (e.g., 51am) inhibit c-Met kinase by coordinating active-site magnesium ions, inducing cell cycle arrest and apoptosis in gastric cancer models [7]. The acid group further enables scaffold diversification:
Table 3: Carboxylic Acid Derivatives as Targeted Inhibitors
Compound | Target | Activity | Binding Feature |
---|---|---|---|
Thiazole-4-carboxylate 1a | AChE | IC₅₀ = 9.56 μM | Arg296 salt bridge [6] |
51am | c-Met kinase | IC₅₀ = 1.8 nM | Mg²⁺ coordination [7] |
Benzothiazolone 50a | AChE | IC₅₀ = 25.5 μg/mL | Tyr337 H-bond [6] |
The acidity (predicted pKa ~3.5–4.5) balances membrane permeability and target binding, exemplified by superior Lipophilic Efficiency (LipE = pIC₅₀ - logD) scores in reduced triazolopyridazine analogs like 17a (LipE = 4.2) compared to non-acid counterparts [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: